Br-PEG9-C2-NHBoc
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Overview
Description
Br-PEG9-C2-NHBoc: is a compound that belongs to the class of PEG-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound consists of a polyethylene glycol (PEG) chain, a bromide group, and a Boc-protected amino group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Br-PEG9-C2-NHBoc typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable starting material to form a PEG chain.
Bromination: The PEG chain is then brominated to introduce the bromide group.
Boc Protection: Finally, the amino group is protected with a Boc (tert-butoxycarbonyl) group to yield this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced under controlled conditions to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Br-PEG9-C2-NHBoc undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Deprotection: The Boc group can be removed under mild acidic conditions to expose the free amine
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Deprotection: The Boc group is removed using acids like trifluoroacetic acid (TFA) in an organic solvent
Major Products:
Scientific Research Applications
Br-PEG9-C2-NHBoc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in the development of targeted therapies that degrade specific proteins involved in diseases.
Medicine: Potential use in drug discovery and development, particularly in creating therapies for cancer and other diseases.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Br-PEG9-C2-NHBoc involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Br-PEG9-NHBoc: Another PEG-based linker with a bromide group and a Boc-protected amino group.
Br-PEG8-C2-NHBoc: Similar structure but with a shorter PEG chain.
Uniqueness: Br-PEG9-C2-NHBoc is unique due to its specific PEG chain length and functional groups, which provide optimal properties for use in PROTAC synthesis. Its structure allows for efficient protein degradation, making it a valuable tool in targeted therapy research .
Properties
Molecular Formula |
C25H50BrNO11 |
---|---|
Molecular Weight |
620.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C25H50BrNO11/c1-25(2,3)38-24(28)27-5-7-30-9-11-32-13-15-34-17-19-36-21-23-37-22-20-35-18-16-33-14-12-31-10-8-29-6-4-26/h4-23H2,1-3H3,(H,27,28) |
InChI Key |
QQIVZBPKURLHBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
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